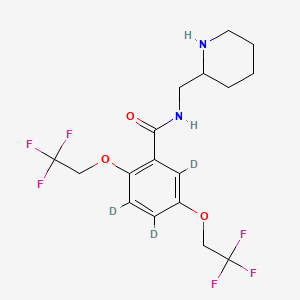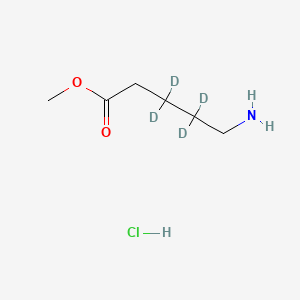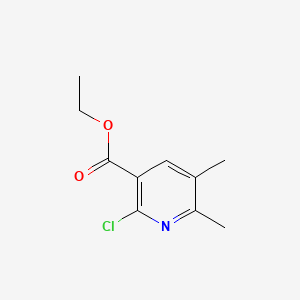
Flurbiprofen Sulfate
描述
Flurbiprofen sulfate is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is often indicated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also used in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
作用机制
Target of Action
Flurbiprofen Sulfate, a nonsteroidal anti-inflammatory agent (NSAIA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing the production of prostaglandins . As a result, the inflammatory response is mitigated, leading to relief from symptoms such as pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) . This disruption in the pathway leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever . Additionally, it has been suggested that this compound may mediate neuroprotection against cerebral ischemia/reperfusion injury via the Akt/GSK-3β pathway .
Pharmacokinetics
This compound exhibits rapid absorption and a drug disappearance half-life that is independent of the oral dose . The elimination of the intact drug from the peripheral circulation is biphasic and rapid . Following a single oral dose of 100 mg of Flurbiprofen, drug bioavailability is equivalent using regimens of four 25-mg tablets, two 50-mg tablets, or one 100-mg tablet once daily . It is primarily metabolized in the liver via CYP2C9, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . Over 99% of the drug is bound to plasma proteins, primarily albumin .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It may also be used to treat pain associated with dysmenorrhea and mild to moderate pain accompanied by inflammation (e.g., bursitis, tendonitis, soft tissue trauma) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may alter its efficacy and safety profile . Additionally, patient-specific factors such as age, renal function, and hepatic function can impact the drug’s metabolism and excretion . It’s important to note that long-term administration of this compound appears neither to inhibit nor induce the drug’s metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of flurbiprofen sulfate typically involves the esterification of flurbiprofen with sulfuric acid. One common method includes the reaction of flurbiprofen with sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Flurbiprofen sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to flurbiprofen.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Flurbiprofen sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their derivatives.
Biology: Research on its effects on cellular processes and inflammation pathways.
Medicine: Clinical studies on its efficacy in treating inflammatory conditions and pain management.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control
相似化合物的比较
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Structurally related to flurbiprofen and used for similar indications.
Fenoprofen: Shares similar pharmacological actions and is used to treat pain and inflammation.
Uniqueness: Flurbiprofen sulfate is unique due to its specific sulfate ester form, which may offer distinct pharmacokinetic properties and therapeutic advantages. Its use in ophthalmic solutions to prevent intraoperative miosis sets it apart from other NSAIDs .
属性
IUPAC Name |
sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGSLULZVAGEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675909 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-37-3 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















